molecular formula C10H7F3N2O2 B3165528 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900019-77-4

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B3165528
CAS RN: 900019-77-4
M. Wt: 244.17 g/mol
InChI Key: WKDOLBPKZNKPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Microwave-Assisted Synthesis : A solvent- and catalyst-free method has been developed, yielding imidazo[1,2-a]pyridines efficiently. This approach is clean, high-yielding, and environmentally benign .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is approximately .

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has been studied extensively for its potential applications in drug development. It has been shown to act as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is a target for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without the confounding effects of other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. One direction is to further investigate its potential as a treatment for neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory bowel disease. Additionally, researchers could investigate the potential of this compound as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6-14-8(10(11,12)13)7(9(16)17)15(5)6/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDOLBPKZNKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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